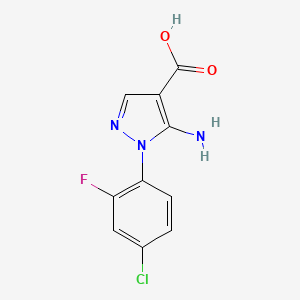

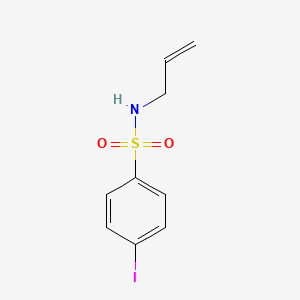

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of a key intermediate in the preparation of zolazepam, a compound with a similar pyrazole structure, has been reconsidered . The process involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

科学的研究の応用

Anticoagulant Drug Discovery

The compound could potentially be used in the discovery of new anticoagulant drugs. For instance, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for Factor XIa (FXIa) inhibitors’ lead discovery . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .

Synthesis of Zolazepam

The compound could be used as a key intermediate in the synthesis of zolazepam, a tranquilizer used for wild animals . The synthesis involves several steps, including acylation, chlorination, and amination .

Fragment-Based Lead Generation

The compound could be used in fragment-based lead generation, a method used in drug discovery. This involves identifying small chemical fragments, which may bind to the biological target, and then growing these fragments or combining them to produce a lead with improved activity .

Development of FXIa Inhibitors

The compound could be used in the development of FXIa inhibitors. FXIa plays a crucial role in the coagulation cascade, and inhibitors of FXIa have been sought for their potential as anticoagulants .

Computer-Aided Drug Design

The compound could be used in computer-aided drug design. This involves creating a computer model of the compound and using this model to predict how the compound will interact with its target .

Synthesis of Other Pyrazole Derivatives

The compound could be used as a starting point for the synthesis of other pyrazole derivatives. Pyrazoles are a class of organic compounds with a wide range of biological activities, making them of interest in medicinal chemistry .

作用機序

Mode of Action

The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target .

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets. The downstream effects would also vary based on the nature of these pathways .

Result of Action

The effects would depend on the specific targets of the compound and the nature of its interaction with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

特性

IUPAC Name |

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNZMRALIODYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)

![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)

![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)

![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)